4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester
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Overview
Description
4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H20BBrO4 and a molecular weight of 343.03 g/mol . This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
It’s structurally similar compound, 2c-b, is known to be a potent agonist of the 5-hydroxytryptamine receptor .
Mode of Action
Boronic esters, including this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
It’s worth noting that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is known to be influenced by the ph of the environment .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of these compounds is known to be considerably accelerated at physiological pH . Therefore, these factors should be carefully controlled when using this compound for pharmacological purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2,5-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic esters and aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include radical initiators and hydrogen sources.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major products are the corresponding hydrocarbons.
Scientific Research Applications
4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine and methoxy groups.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Contains a diphenylamino group instead of the bromo and methoxy groups.
Uniqueness
4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the bromo and methoxy groups allows for unique transformations and applications in organic synthesis .
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-12(18-6)10(16)8-11(9)17-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXAEGOMZKUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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